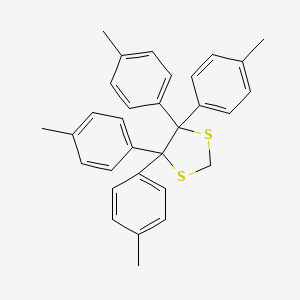
3-Hydroxynaphthalene-1,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxynaphthalene-1,7-disulfonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalene-1,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the sulfonation of 3-hydroxynaphthalene using sulfuric acid or oleum, followed by the introduction of sulfonic acid groups at the 1 and 7 positions. The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and advanced separation techniques, such as crystallization and filtration, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Hydroxynaphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthols.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
3-Hydroxynaphthalene-1,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 3-Hydroxynaphthalene-1,7-disulfonic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and affect biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-Hydroxynaphthalene-2,7-disulfonic acid
- 7-Hydroxynaphthalene-1,3-disulfonic acid
- 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid
Uniqueness
3-Hydroxynaphthalene-1,7-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
114040-38-9 |
|---|---|
分子式 |
C10H8O7S2 |
分子量 |
304.3 g/mol |
IUPAC名 |
3-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-7-3-6-1-2-8(18(12,13)14)5-9(6)10(4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
InChIキー |
JGNJDXHWSLCXIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C(C=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14296575.png)

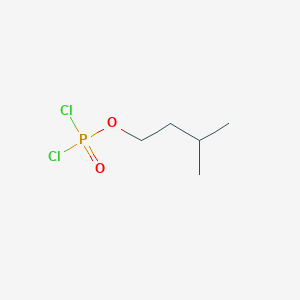
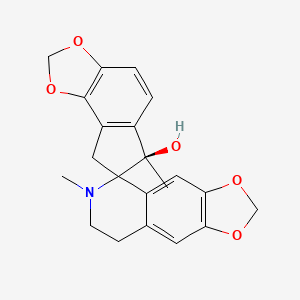

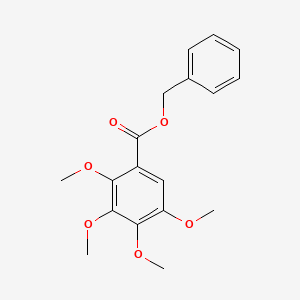
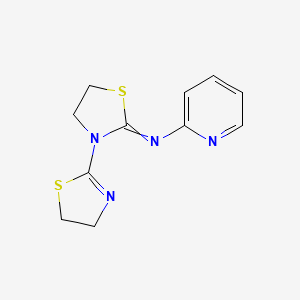

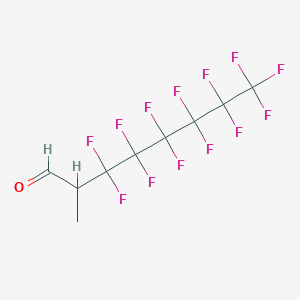

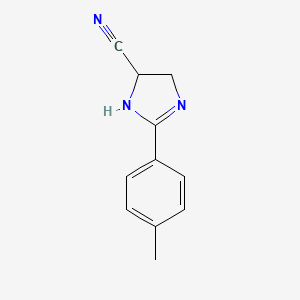
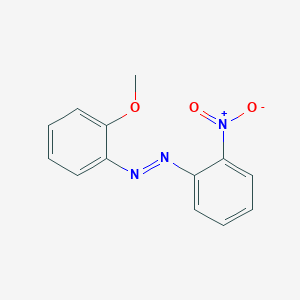
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
